![molecular formula C22H28N6O4 B3010160 methyl 2-(4-(7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 922583-16-2](/img/structure/B3010160.png)
methyl 2-(4-(7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Overview
Description
Methyl 2-(4-(7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(4-(7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(4-(7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity in Medicinal Chemistry
A study by Bhatia et al. (2016) focused on synthesizing xanthene derivatives, including compounds structurally related to the one , to explore their antiasthmatic activity. This research highlights the potential of such compounds in developing new anti-asthmatic agents due to their vasodilatory activities, underscoring the importance of electron-withdrawing groups in enhancing biological activity (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Material Science Applications
Hattori and Kinoshita (1979) investigated the synthesis of polyamides containing theophylline, a compound structurally similar to the one . This research demonstrates the application of such compounds in creating new materials with potential uses in various industries, owing to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979a).
Biochemical Research
In a similar vein, Hattori and Kinoshita (1979) also synthesized polyamides containing uracil and adenine, exploring the biochemical applications of such compounds. The solubility of these polyamides in water opens up possibilities for their use in biological systems and pharmaceutical formulations (Hattori & Kinoshita, 1979b).
Novel Synthetic Methods
Research by Svetlana et al. (2015) on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides sheds light on new synthetic methods for creating heterocyclic systems. This work contributes to the broader field of organic chemistry by providing novel pathways for synthesizing complex molecules with potential therapeutic applications (Svetlana, Medvedevat, & Shikhaliev, 2015).
Mechanism of Action
Target of Action
For instance, compounds with a thiazole ring have been found to exhibit diverse biological activities . Similarly, piperazine-based compounds have shown significant antimicrobial activity .
Biochemical Pathways
Thiazole derivatives have been found to exhibit antimicrobial activity against various bacterial strains . Therefore, it is possible that this compound could interfere with bacterial cell wall synthesis or other essential biochemical pathways in bacteria.
Pharmacokinetics
Piperazine-based compounds have been found to exhibit significant antimicrobial activity, suggesting that they may be well-absorbed and distributed in the body .
properties
IUPAC Name |
methyl 2-[4-[7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-14-5-6-15(2)16(11-14)12-28-18-19(25(3)22(31)24-20(18)30)23-21(28)27-9-7-26(8-10-27)13-17(29)32-4/h5-6,11H,7-10,12-13H2,1-4H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSQVNZQTVKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC(=O)OC)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-(7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate |
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